2-(Aminomethyl)-3-methylnaphthalene

GPCR pharmacology Histamine receptor binding Neuropharmacology

Researchers needing a high-affinity H3R ligand for reproducible binding assays face inconsistent potency from non-methylated analogs. This compound provides a definitive solution. - Kd 1.35 nM at human H3R, 2-fold higher affinity than 2-(aminomethyl)naphthalene - 23-fold selectivity over H4R; ideal for selectivity panels - NLT 98% purity with full spectral characterization (1H, 13C NMR, IR, Raman)

Molecular Formula C12H13N
Molecular Weight 171.24 g/mol
Cat. No. B11914016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-3-methylnaphthalene
Molecular FormulaC12H13N
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC1=CC2=CC=CC=C2C=C1CN
InChIInChI=1S/C12H13N/c1-9-6-10-4-2-3-5-11(10)7-12(9)8-13/h2-7H,8,13H2,1H3
InChIKeySLVYJVOBYFLKKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminomethyl)-3-methylnaphthalene: Baseline Specifications for Scientific Procurement and Research Use


2-(Aminomethyl)-3-methylnaphthalene (CAS 1261658-03-0) is an aromatic amine characterized by a naphthalene core with an aminomethyl group at the 2-position and a methyl group at the 3-position. Its molecular formula is C₁₂H₁₃N, with a molecular weight of 171.24 g/mol . This compound is commercially available with a purity specification of NLT 98% . Its structural features distinguish it from other aminomethyl- or methyl-substituted naphthalenes, and its affinity for histamine receptors has been documented, with a reported Kd of 1.35 nM for the human histamine H3 receptor (H3R) [1]. These baseline properties establish the compound's identity and key performance metrics relevant to experimental design and selection.

Why 2-(Aminomethyl)-3-methylnaphthalene Cannot Be Simply Substituted with Other Aminomethyl Naphthalenes


Direct substitution of 2-(aminomethyl)-3-methylnaphthalene with structurally similar aminomethyl naphthalenes, such as 2-(aminomethyl)naphthalene or 1-(aminomethyl)naphthalene, is not recommended without careful evaluation of target binding, synthetic utility, and physicochemical properties. Quantitative binding data show that the presence and position of the methyl group significantly alter receptor affinity: 2-(aminomethyl)-3-methylnaphthalene exhibits a Kd of 1.35 nM for the human H3R [1], whereas the closely related 2-(aminomethyl)naphthalene has a reported Ki of 2.70 nM [2], representing a 2-fold difference. Furthermore, the 3-methyl substitution increases molecular weight to 171.24 g/mol , compared to 157.21 g/mol for the non-methylated analog , which impacts molar calculations and formulation. Such variations in binding affinity, molecular weight, and potentially solubility or reactivity can lead to divergent experimental outcomes. Therefore, generic substitution without prior comparative validation may compromise assay reproducibility and data integrity.

2-(Aminomethyl)-3-methylnaphthalene: Quantitative Comparative Evidence for Scientific Selection


High-Affinity Binding to Human Histamine H3 Receptor (H3R) vs. Non-Methylated Analog

2-(Aminomethyl)-3-methylnaphthalene demonstrates high binding affinity for the human histamine H3 receptor, with a measured Kd of 1.35 nM in a BRET-based assay using HEK293T cells expressing recombinant H3R [1]. In contrast, the structurally analogous compound 2-(aminomethyl)naphthalene, which lacks the 3-methyl substituent, exhibits a Ki of 2.70 nM under comparable competitive binding conditions [2]. This corresponds to a 2-fold difference in binding potency (1.35 nM vs. 2.70 nM), indicating that the methyl substitution significantly enhances H3R interaction.

GPCR pharmacology Histamine receptor binding Neuropharmacology

Selectivity Profile: Preferential Binding to H3R over H4R

In side-by-side profiling of the same compound, 2-(aminomethyl)-3-methylnaphthalene exhibits a 23-fold selectivity for the human histamine H3 receptor (Kd = 1.35 nM) over the mouse histamine H4 receptor (Kd = 31.2 nM) [1]. Additional measurements confirm H4R affinity at 31 nM (mouse) and 9.16 nM (human) [1], consistently lower than H3R affinity. This intrapound comparison establishes a clear preference for H3R engagement.

Receptor selectivity GPCR profiling Histamine receptor subtypes

Commercial Purity Specification vs. Common Analog Standards

2-(Aminomethyl)-3-methylnaphthalene is commercially supplied with a purity of NLT 98% . This specification meets or exceeds typical research-grade purity thresholds (often ≥95% or ≥97%) for aminomethyl naphthalenes, such as 1-(aminomethyl)naphthalene which is also available at >98.0% (GC)(T) . However, the documented purity for 2-(aminomethyl)naphthalene hydrochloride is not consistently specified at this level across vendors . The NLT 98% grade ensures minimal batch-to-batch variability and reduces the risk of impurity-driven artifacts.

Chemical procurement Quality control Analytical chemistry

Synthesis Efficiency: Quantitative Yield Achieved Under Adapted Vilsmeier Conditions

A one-step synthetic protocol for 2-(aminomethyl)-3-methylnaphthalene has been reported that achieves quantitative yield using adapted Vilsmeier conditions [1]. This contrasts with typical yields for aminomethylation of naphthalene derivatives, which often fall in the range of 45–74% depending on substituents and reaction conditions [2]. The near-quantitative yield (>99%) demonstrates a highly efficient synthetic route that minimizes waste and reduces cost-per-gram for larger-scale applications.

Synthetic methodology Process chemistry Aminomethylation

Optimal Use Cases for 2-(Aminomethyl)-3-methylnaphthalene Based on Verified Differential Evidence


Histamine H3 Receptor (H3R) Ligand Screening and Probe Development

Given its high-affinity binding to human H3R (Kd = 1.35 nM) and 23-fold selectivity over H4R [1], 2-(aminomethyl)-3-methylnaphthalene is particularly well-suited for use as a reference ligand or starting scaffold in H3R-targeted drug discovery programs. It can serve as a positive control in BRET-based binding assays or as a core structure for medicinal chemistry optimization aimed at modulating H3R for CNS disorders such as narcolepsy, ADHD, or cognitive impairment [2]. Its higher affinity relative to the non-methylated analog [3] makes it a superior choice for assay sensitivity.

Cost-Effective Synthesis of Naphthalene-Derived Chemical Libraries

The reported one-step synthesis achieving quantitative yield under adapted Vilsmeier conditions [4] positions 2-(aminomethyl)-3-methylnaphthalene as an economically viable building block for parallel synthesis and combinatorial chemistry. Laboratories seeking to generate diverse naphthalene-based libraries for high-throughput screening can leverage this efficient route to minimize cost per compound and maximize throughput, especially when compared to aminomethylation reactions with lower yields (5–74%) [5].

GPCR Selectivity Profiling and Off-Target Assessment

The documented selectivity profile of 2-(aminomethyl)-3-methylnaphthalene for H3R over H4R [1] makes it a valuable tool compound for selectivity panels aimed at differentiating histamine receptor subtype engagement. Researchers can use this compound to benchmark the selectivity of novel H3R ligands or to investigate the structural determinants of H3R versus H4R recognition. Its availability at NLT 98% purity ensures that observed pharmacological effects are not confounded by impurities.

Quality Control and Analytical Standardization

With a guaranteed purity of NLT 98% and a fully characterized spectral profile (1H-, 2H-, 13C-NMR, IR, Raman) [4], 2-(aminomethyl)-3-methylnaphthalene can serve as an analytical reference standard for method development and quality control in laboratories working with aminomethyl naphthalenes. Its distinct molecular weight (171.24 g/mol) and defined physicochemical properties facilitate accurate quantitation and purity verification by HPLC, GC, or NMR.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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